8-(4-Chlorophenyl)-5-(2-methoxyethyl)-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione
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Overview
Description
8-(4-Chlorophenyl)-5-(2-methoxyethyl)-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a chlorophenyl group, a methoxyethyl side chain, and a fused triazole-dione ring system. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-Chlorophenyl)-5-(2-methoxyethyl)-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving guanine or its derivatives.
Introduction of the Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the purine ring with a chlorophenyl group, typically using a chlorinating agent such as thionyl chloride.
Attachment of the Methoxyethyl Side Chain: The methoxyethyl group is introduced through an alkylation reaction, often using methoxyethyl chloride in the presence of a base.
Formation of the Triazole-Dione Ring: The final step involves the cyclization of the intermediate compound to form the triazole-dione ring, which can be achieved through a dehydrogenative coupling reaction under mild electrolytic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
8-(4-Chlorophenyl)-5-(2-methoxyethyl)-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
8-(4-Chlorophenyl)-5-(2-methoxyethyl)-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes
Mechanism of Action
The mechanism of action of 8-(4-Chlorophenyl)-5-(2-methoxyethyl)-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
8-(4-Chlorophenyl)-1,3-dimethylxanthine: Similar structure but lacks the methoxyethyl side chain and triazole-dione ring.
5-(2-Methoxyethyl)-1,3-dimethyluracil: Contains the methoxyethyl side chain but lacks the chlorophenyl group and triazole-dione ring.
Uniqueness
8-(4-Chlorophenyl)-5-(2-methoxyethyl)-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione is unique due to its combination of structural features, which confer distinct chemical and biological properties. Its fused triazole-dione ring system and specific substituents make it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
8-(4-chlorophenyl)-5-(2-methoxyethyl)-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN6O3/c1-21-14-12(15(25)22(2)17(21)26)23(8-9-27-3)16-20-19-13(24(14)16)10-4-6-11(18)7-5-10/h4-7H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVWIGQBCAYOFRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C3=NN=C(N23)C4=CC=C(C=C4)Cl)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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